Dimethyl 2-amino-3,5-dichloroterephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZNWTMDRLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2 Amino 3,5 Dichloroterephthalate
Precursor Synthesis and Sequential Functionalization Strategies
A common and logical pathway to Dimethyl 2-amino-3,5-dichloroterephthalate begins with a related, less substituted compound, Dimethyl 2-amino-5-chloroterephthalate. This precursor already contains the core terephthalate (B1205515) structure, an amino group, and one of the two necessary chlorine atoms. The synthetic challenge lies in the selective introduction of the second chlorine atom at the 3-position. This is typically achieved through a sequence involving diazotization of the amino group followed by a substitution reaction.
The conversion of Dimethyl 2-amino-5-chloroterephthalate to the target 3,5-dichloro- derivative is a classic example of manipulating substituent effects on an aromatic ring. The process leverages the transformation of the amino group into a diazonium salt, which can then be replaced by a chlorine atom in a well-established reaction.
Direct chlorination of Dimethyl 2-amino-5-chloroterephthalate to achieve selective installation of a chlorine atom at the 3-position is challenging due to the directing effects of the existing substituents. A more controlled and widely used approach involves converting the existing amino group into a halogen via a Sandmeyer reaction, which necessitates the formation of a diazonium salt intermediate first. This multi-step pathway provides greater control over the final substitution pattern than direct electrophilic aromatic substitution. organic-chemistry.orgnih.gov
The first critical step in this transformation is the conversion of the aromatic amino group of Dimethyl 2-amino-5-chloroterephthalate into a diazonium salt. This reaction, known as diazotization, is typically carried out in a cold, acidic solution to ensure the stability of the resulting diazonium salt, which can be explosive if isolated. nih.gov
A documented procedure involves dissolving Dimethyl 2-amino-5-chloroterephthalate in a mixture of water and concentrated hydrochloric acid, which is then cooled to 0°C using an ice bath. rsc.org A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled mixture. rsc.org The temperature must be strictly maintained at or near 0°C throughout the addition to prevent the premature decomposition of the diazonium salt. The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates the corresponding arenediazonium chloride intermediate.
| Step | Reagent | Purpose | Typical Conditions |
| 1 | Dimethyl 2-amino-5-chloroterephthalate | Starting Material | - |
| 2 | Hydrochloric Acid (HCl) | Acid catalyst and chloride source | Concentrated solution |
| 3 | Sodium Nitrite (NaNO₂) | Diazotizing agent | Aqueous solution |
| 4 | Water | Solvent | - |
| Reaction | Temperature | 0°C | Maintained with an ice bath |
The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via its diazonium salt. organic-chemistry.orgwikipedia.org Discovered by Traugott Sandmeyer in 1884, this reaction utilizes a copper(I) salt, such as copper(I) chloride (CuCl), as a catalyst or reagent to facilitate the substitution. nih.govwikipedia.org
Once the diazonium salt of Dimethyl 2-amino-5-chloroterephthalate is formed in situ, a solution of copper(I) chloride is introduced. The Cu(I) catalyst facilitates the displacement of the diazonio group (-N₂⁺) by a chloride ion (Cl⁻), releasing nitrogen gas in the process. organic-chemistry.org This results in the formation of the desired this compound. The Sandmeyer reaction is particularly valuable because it allows for substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org
Synthesis from Dimethyl 2-amino-5-chloroterephthalate
Optimized Reaction Conditions and Yield Enhancements in this compound Synthesis
Optimizing the yield and purity of the final product requires careful control over several reaction parameters. The stability of the intermediate diazonium salt is paramount, as its decomposition is a primary source of side products and reduced yields.
Key optimization parameters include:
Temperature Control: As previously noted, maintaining a low temperature (0-5°C) during the diazotization step is crucial to prevent the diazonium salt from decomposing. rsc.org
Acid Concentration: A sufficient concentration of acid is necessary to fully protonate the sodium nitrite to form nitrous acid and to maintain the stability of the diazonium salt.
Rate of Addition: The slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and prevent localized temperature increases that could lead to decomposition. rsc.org
Enhancements in yield are often achieved by ensuring the complete conversion of the starting material at each step and by minimizing losses during workup and purification.
Purification Strategies for this compound in Research
After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory purification techniques are employed.
A typical purification workflow involves several steps:
Extraction: The reaction mixture is often neutralized and then extracted with an organic solvent, such as ethyl acetate or dichloromethane, to move the desired organic product from the aqueous phase. rsc.orgorgsyn.org
Washing: The organic layer is washed sequentially with water, a dilute base solution (e.g., saturated sodium bicarbonate) to remove residual acid, and finally with brine to remove excess water. rsc.orgorgsyn.org
Drying: The washed organic phase is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any remaining traces of water. rsc.orgorgsyn.org
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. rsc.org
Chromatography/Recrystallization: The final purification is typically achieved by either silica (B1680970) gel column chromatography or recrystallization. rsc.orgorgsyn.org Column chromatography separates compounds based on their polarity, often using a solvent system like ethyl acetate and hexane. rsc.org Recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution. orgsyn.org
| Technique | Purpose | Common Reagents/Solvents |
| Extraction | Isolate product from aqueous mixture | Ethyl acetate, Dichloromethane |
| Washing | Remove acidic and aqueous impurities | Saturated NaHCO₃ solution, Brine |
| Drying | Remove residual water from organic phase | MgSO₄, Na₂SO₄ |
| Column Chromatography | Separate product from byproducts | Silica Gel, Ethyl Acetate/Hexane |
| Recrystallization | High-purity final product isolation | Dichloromethane, Diisopropyl ether, Cyclohexane |
Chromatographic Separation Techniques, including Silica Gel Column Chromatography
Chromatography is a fundamental separation technique used to isolate individual components from a mixture. In the context of purifying this compound, column chromatography is particularly effective. uvic.caorgchemboulder.com This method involves a stationary phase, typically a solid adsorbent, packed into a column, and a mobile phase, a liquid solvent, which flows through the column. orgchemboulder.com
The separation mechanism relies on the differential partitioning of the mixture's components between the stationary and mobile phases. uvic.ca For compounds like this compound, silica gel (SiO₂) is a commonly employed stationary phase due to its high polarity. orgchemboulder.comcolumn-chromatography.com Silica gel's surface is rich in silanol groups (-SiOH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules. column-chromatography.com
When the crude product mixture is loaded onto the top of a silica gel column, and a solvent (eluent) is passed through, the components travel at different rates. teledynelabs.com Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus move down the column more slowly. uvic.ca Conversely, less polar compounds have a weaker affinity for the stationary phase and are eluted more quickly with the solvent. uvic.ca Given the structure of this compound, which contains polar amino and ester functional groups, it is expected to exhibit moderate to strong interaction with the silica gel.
The choice of eluent is critical for achieving effective separation. A solvent system is chosen based on the polarity of the compounds to be separated, often determined empirically using Thin-Layer Chromatography (TLC). uvic.ca A less polar solvent will result in slower elution of all components, while a more polar solvent will accelerate their movement. Often, a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by mixing hexane with an increasing proportion of ethyl acetate), is used to separate compounds with a wide range of polarities. For analogous compounds like 2-amino-3,5-dichloropyridine, purification via silica gel column chromatography is a documented method. google.com
| Parameter | Description | Typical Selection for Halogenated Aminoterephthalates |
|---|---|---|
| Stationary Phase | The solid adsorbent that retains components of the mixture. | Silica Gel (SiO₂) orgchemboulder.comcolumn-chromatography.com |
| Mesh Size | Particle size of the adsorbent; smaller particles provide higher resolution. | 70-230 mesh (gravity chromatography) or 230-400 mesh (flash chromatography) orgchemboulder.com |
| Mobile Phase (Eluent) | The solvent that carries the mixture through the stationary phase. | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) google.com |
| Elution Mode | The method of passing the solvent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |
Recrystallization Methods for Product Isolation
Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility. The principle is that a substance is more soluble in a hot solvent than in a cold one. This method is highly effective for removing small quantities of impurities from a solid product.
The process involves several key steps:
Solvent Selection: An appropriate solvent is chosen, one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the solution (mother liquor) upon cooling.
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.
Hot Filtration (if necessary): If insoluble impurities are present, the hot saturated solution is filtered to remove them.
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent. orgsyn.org
For compounds structurally related to this compound, various solvent systems have been proven effective for recrystallization. For instance, the non-chlorinated parent compound, dimethyl aminoterephthalate, can be purified by cooling crystallization from isopropanol. google.com Similarly, 2-amino-3,5-dichloropyridine can be recrystallized from solvents such as ethyl acetate, ethanol (B145695), or a mixture of dichloromethane and normal hexane. google.com These examples suggest that moderately polar solvents or solvent mixtures would be suitable candidates for the recrystallization of this compound.
| Analogous Compound | Recrystallization Solvent(s) | Reference |
|---|---|---|
| Dimethyl aminoterephthalate | Isopropanol | google.com |
| 2-amino-3,5-dichloropyridine | Ethyl acetate, Ethanol, Dichloromethane/n-Hexane | google.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3,5-dichloropyridine |
| Dimethyl aminoterephthalate |
| Silicon Dioxide (Silica Gel) |
| Hexane |
| Ethyl Acetate |
| Dichloromethane |
| Methanol (B129727) |
| Isopropanol |
| Ethanol |
Information regarding "this compound" is currently unavailable.
Extensive searches for the chemical reactivity and transformation pathways of "this compound" did not yield specific information regarding its nucleophilic substitution reactions, ester hydrolysis, or the reduction of its ester groups.
Consequently, the requested article detailing these specific chemical transformations of this compound cannot be generated at this time.
Chemical Reactivity and Transformation Pathways of Dimethyl 2 Amino 3,5 Dichloroterephthalate
Reduction Reactions of the Ester Groups within Terephthalate (B1205515) Frameworks
Formation of Reduced Dimethyl Terephthalate Derivatives
A key transformation pathway for related terephthalate systems involves the reduction of a nitro group to an amine, which is a common method for synthesizing amino-terephthalate compounds. The catalytic hydrogenation of dimethyl nitroterephthalate, for instance, serves as a direct route to produce dimethyl aminoterephthalate. google.com This process is typically carried out using a precious metal catalyst in a solvent such as isopropanol, under hydrogen pressure and at elevated temperatures. google.com
The reaction involves the selective reduction of the nitro group (-NO₂) to a primary amine group (-NH₂), leaving the ester functionalities and the aromatic ring intact. This method is characterized by high conversion rates and product purity. google.com While this specific example starts from a nitro-compound, the reduction of the nitro group is a fundamental step in the synthesis of compounds like Dimethyl 2-amino-3,5-dichloroterephthalate, which itself represents a reduced form of its corresponding nitro-precursor.
| Parameter | Condition | Reference |
| Starting Material | Dimethyl nitroterephthalate | google.com |
| Product | Dimethyl aminoterephthalate | google.com |
| Catalyst | Precious metal catalyst | google.com |
| Solvent | Isopropanol | google.com |
| Temperature | 80-100 °C | google.com |
| Pressure | 0.3-2.5 MPa (Hydrogen) | google.com |
| Yield | >95% | google.com |
| Purity | >99% | google.com |
Exploration of Benzenedimethanol Analogues via Borohydride (B1222165) Reduction
The ester groups of terephthalate derivatives can be reduced to primary alcohols, yielding benzenedimethanol analogues. This transformation requires a potent hydride reducing agent due to the relative stability of esters compared to aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of reducing esters, carboxylic acids, and acid halides to primary alcohols. masterorganicchemistry.combyjus.comorganic-chemistry.org For example, the reduction of diethyl phthalate (B1215562) with LiAlH₄ in diethyl ether yields 1,2-benzenedimethanol (B1213519) in high yield. masterorganicchemistry.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) leaving group and a second hydride addition to the intermediate aldehyde, which is then quenched with an acid workup to produce the primary alcohol. youtube.com
While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, its reactivity can be enhanced. reddit.com The use of additives such as Lewis acids (e.g., LiCl, CaCl₂, ZnCl₂) or conducting the reaction in specific solvents at elevated temperatures can facilitate the reduction of esters to alcohols. reddit.comnih.gov For example, NaBH₄ in methanol (B129727) at reflux can reduce methyl esters, and solutions of NaBH₄ stabilized with sodium methoxide (B1231860) (NaOMe) in methanol have been shown to effectively reduce various esters at room temperature. reddit.comnih.gov These modified borohydride systems offer milder alternatives to LiAlH₄ for the synthesis of benzenedimethanol analogues.
Electrophilic Aromatic Substitution Reactions on Related Dichloroterephthalate Systems
The benzene (B151609) ring of dichloroterephthalate systems is substituted with a combination of activating and deactivating groups, which collectively influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. chemistrytalk.org The substituents present on this compound are an amino group (-NH₂), two chloro groups (-Cl), and two methoxycarbonyl groups (-COOCH₃). Their directing effects are crucial in determining the position of any incoming electrophile. savemyexams.comlibretexts.org
Amino (-NH₂) group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. savemyexams.comyoutube.com
Chloro (-Cl) groups: Deactivating due to their inductive electron withdrawal, but ortho-, para-directing because of the ability of their lone pairs to participate in resonance stabilization of the cationic intermediate. libretexts.orgyoutube.com
Methoxycarbonyl (-COOCH₃) groups: Strongly deactivating, meta-directors due to both inductive and resonance electron withdrawal. masterorganicchemistry.com
Nitration to Dichloronitroterephthalate Derivatives
In the nitration of this compound, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the sole unsubstituted position on the ring, C6. The directing effects of the existing substituents act in concert to favor this outcome. chemistrytalk.orgyoutube.com
The powerful ortho-, para-directing influence of the amino group at C2 strongly directs substitution to the adjacent C6 position (ortho). savemyexams.com This effect is reinforced by the other substituents. The chloro group at C5, an ortho-, para-director, also directs towards C6. youtube.com Furthermore, the methoxycarbonyl groups at C1 and C4, which are meta-directors, also orient the incoming electrophile to the C6 position relative to their own positions. masterorganicchemistry.com This synergistic alignment of directing effects makes the nitration reaction highly regioselective, leading predictably to the formation of Dimethyl 2-amino-3,5-dichloro-6-nitroterephthalate.
Decarboxylation of Derived Carboxylic Acids
The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, 2-amino-3,5-dichloroterephthalic acid. This derived carboxylic acid can then undergo decarboxylation, typically under thermal conditions, to remove one or both of the carboxyl groups. The decarboxylation of aromatic acids often requires high temperatures, sometimes in the presence of a catalyst. For instance, terephthalic acid residues can be catalytically decarboxylated at temperatures between 450°C and 550°C to yield aromatic hydrocarbons like benzene. The stability of the aromatic ring means that forcing conditions are generally necessary to cleave the sp² C-C bond between the ring and the carboxyl group.
Metal-Catalyzed Coupling Reactions of this compound
The presence of the primary amino group allows this compound to participate in various metal-catalyzed cross-coupling reactions designed to form new carbon-heteroatom bonds.
Chan-Lam Coupling and Related Cross-Coupling Methodologies
The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an amine and an arylboronic acid. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for N-arylation and is particularly applicable to this compound, which can serve as the amine component. The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base, often under an air atmosphere at room temperature. organic-chemistry.orgyoutube.com
A notable application of this methodology is seen in the N-arylation of methyl 2-aminothiophene-3-carboxylate, a substrate with structural similarities to the title compound. nih.gov In this case, the aminothiophene couples with various arylboronic acids in the presence of Cu(OAc)₂ and triethylamine (B128534) to afford the N-arylated products in good yields. nih.gov This demonstrates the feasibility of applying Chan-Lam conditions to amino-esters. The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination to yield the N-arylated product and a Cu(I) species, which is reoxidized to Cu(II) by atmospheric oxygen to continue the catalytic cycle. wikipedia.org
This methodology offers a milder alternative to other cross-coupling reactions like the Buchwald-Hartwig amination, which typically requires palladium catalysts and inert reaction conditions. wikipedia.orgnih.gov
| Parameter | Condition | Reference |
| Amine Substrate | Methyl 2-aminothiophene-3-carboxylate | nih.gov |
| Coupling Partner | Phenylboronic Acid | nih.gov |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | nih.gov |
| Base | Triethylamine (Et₃N) | nih.gov |
| Solvent | 1,2-Dichloroethane | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Atmosphere | Air | nih.gov |
Design and Synthesis of Derivatives and Analogues of Dimethyl 2 Amino 3,5 Dichloroterephthalate
Structural Modifications at the Amino Group and their Impact on Reactivity
The primary amino group on the terephthalate (B1205515) ring is a versatile handle for introducing a wide range of functional groups, significantly altering the molecule's electronic properties and reactivity. The nucleophilicity of this group allows it to readily participate in reactions such as acylation, alkylation, and arylation.
Acylation of the amino group, typically through reaction with acid chlorides or anhydrides, yields the corresponding amides. This transformation is known to modulate the electronic nature of the aromatic ring by replacing the electron-donating amino group with a more electron-withdrawing amide functionality. For instance, the reaction of a related compound, dimethyl 2-aminoterephthalate, with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride would yield Dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]terephthalate. This type of modification can influence the molecule's conformation and potential for intermolecular interactions, such as hydrogen bonding.
Alkylation introduces alkyl substituents to the nitrogen atom, which can affect steric hindrance around the reactive site and modify the compound's solubility profile. Reductive amination is a common method for achieving such modifications. The reactivity of the amino group is also central to the synthesis of heterocyclic systems, where it can act as a nucleophile in cyclization reactions. For example, in related 2-aminopyridine (B139424) systems, the amino group can react with reagents like triethylorthoformate or ethyl cyanoacetate (B8463686) to build fused heterocyclic rings. orientjchem.org
The impact of these modifications on reactivity is substantial. Converting the amino group to an amide, for example, deactivates the aromatic ring towards electrophilic substitution and alters the regioselectivity of further reactions. Conversely, the introduction of different substituents can be used to fine-tune the compound's utility as a building block for more complex molecules.
Variations in Halogen Position and Substitution Patterns within the Terephthalate Core
Altering the nature, number, and position of halogen atoms on the terephthalate core is a key strategy for systematically tuning the electronic and steric properties of the molecule. The electron-withdrawing nature of halogens significantly influences the reactivity of the aromatic ring and the acidity of the amino group. While the parent compound is a 3,5-dichloro derivative, synthetic strategies allow for the introduction of other halogens (F, Br, I) or different substitution patterns.
The synthesis of such analogues often involves starting from appropriately halogenated precursors. For example, the synthesis of a difluoro analogue would begin with a difluoro-substituted aniline (B41778) or benzoic acid derivative. Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant in this context. The rate of SNAr is heavily influenced by the nature of the halogen and the presence of activating groups, such as the nitro groups in 4-chloro-3,5-dinitrobenzotrifluoride, which readily undergoes anilino-dechlorination. researchgate.net This principle can be applied to the synthesis of analogues where one of the chloro groups is replaced by an amino or other nucleophilic group.
The synthesis of analogues with different ester groups, such as diethyl terephthalate derivatives, often follows similar synthetic routes to the dimethyl esters, with the appropriate alcohol used during the esterification step. A relevant example is the synthesis of ethyl 4-amino-3,5-difluorobenzoate, an analogue featuring fluorine instead of chlorine and ethyl esters instead of methyl esters. nih.gov
The synthesis starts with a commercially available precursor, which is then elaborated through a series of functional group transformations. A typical route might involve:
Cyanation: Conversion of a bromo-substituted aniline to a benzonitrile (B105546) using a copper(I) cyanide reagent. For example, 4-bromo-2,6-difluoroaniline (B33399) can be converted to 4-amino-3,5-difluorobenzonitrile. nih.gov
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH), followed by acidification. nih.gov
Esterification: The resulting aminobenzoic acid is esterified, for instance, by reacting it with ethanol (B145695) in the presence of an acid catalyst (like sulfuric acid) to yield the ethyl ester. nih.gov
The characterization of these analogues involves standard spectroscopic techniques.
| Compound Name | Starting Material | Key Reactions | Reference |
|---|---|---|---|
| Ethyl 4-amino-3,5-difluorobenzoate | 4-bromo-2,6-difluoroaniline | 1. CuCN, DMF (Cyanation) 2. NaOH, then HCl (Hydrolysis) 3. EtOH, H₂SO₄ (Esterification) | nih.gov |
Carboxylate Ester Modifications and their Influence on Molecular Properties
Modification of the carboxylate ester groups from methyl to other alkyl or aryl groups can significantly influence the molecular properties of the compound, such as solubility, melting point, and crystal packing. Changing the ester from dimethyl to diethyl, for instance, increases the lipophilicity of the molecule, which can alter its solubility in organic solvents and its interactions with biological systems.
Ester groups can be modified through several standard organic reactions:
Transesterification: Reacting the dimethyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl groups for other alkyl groups.
Hydrolysis: Saponification of the esters with a base like NaOH followed by acidification yields the corresponding dicarboxylic acid. This transformation introduces hydrogen bond donor and acceptor sites, drastically increasing polarity and water solubility.
Amidation: The carboxylic acid can then be coupled with amines using standard coupling agents to form amides, further diversifying the available derivatives.
A practical method for esterification involves the use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which can promote the formation of esters from carboxylic acids under mild conditions. researchgate.netarcjournals.org This method is compatible with a variety of functional groups, including those found in amino acids. researchgate.net
| Modification | Typical Reagents | Effect on Properties |
|---|---|---|
| Transesterification (e.g., Me to Et) | Ethanol, Acid/Base Catalyst | Increases lipophilicity, alters solubility and melting point. |
| Hydrolysis to Diacid | NaOH, then H⁺ | Increases polarity and water solubility, introduces H-bonding sites. |
| Amidation (from Diacid) | Amine, Coupling Agent (e.g., EDC) | Introduces amide bonds, potential for extended H-bonding networks. |
Development of Related Halogenated Aminoterephthalate Scaffolds and Functional Analogues
The core structure of halogenated aminoterephthalates serves as a scaffold for developing more complex and functional analogues. The reactive handles on the molecule—the amino group, the halogens, and the esters—allow for its incorporation into larger molecular architectures.
One area of development is the synthesis of azo compounds. For example, ethyl 4-amino-3,5-difluorobenzoate can be converted into a functional azo-bridged dimer. nih.gov This is achieved through an oxidative coupling reaction. The amino group is oxidized, in this case using tert-butyl hypochlorite (B82951) in the presence of sodium iodide, to form a diazo intermediate which then couples to form the azo bridge. The resulting compound, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), is a highly conjugated system with distinct electronic and photophysical properties compared to the monomeric precursor. nih.gov
Another related scaffold is 2-amino-3,5-dichloro-N-methylbenzamide, which shares the dichlorinated amino-aromatic core but features an amide instead of the terephthalate esters. patsnap.com The synthesis of this compound from isatoic anhydride (B1165640) highlights alternative synthetic strategies for creating these types of substituted scaffolds. patsnap.com These related structures demonstrate the versatility of the halogenated aminobenzoic acid framework in creating a wide range of functional molecules for various chemical and material science applications.
Based on a comprehensive review of available search results, there is no specific information detailing the research applications of "Dimethyl 2-amino-3,5-dichloroterephthalate" in the areas outlined in the request. The scientific literature accessible through the searches does not provide explicit data on its role as a synthetic intermediate, its use in polymer science for polyesters or flame-retardant materials, or its application as a building block in pharmaceutical research.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection. Information exists for structurally related but distinct compounds, such as Dimethyl 2-aminoterephthalate (lacking the chlorine substituents) or other chlorinated aromatic amines, but not for the specific molecule of interest. Attempting to create the article would result in speculation and would not adhere to the required standards of accuracy.
Research Applications of Dimethyl 2 Amino 3,5 Dichloroterephthalate and Its Derivatives
Building Block in Pharmaceutical Research and Development of Active Pharmaceutical Ingredients
Investigations into Phenylalanine Derivatives and their Biological Activity
Phenylalanine is an essential α-amino acid that serves as a precursor for key biomolecules such as the neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org Derivatives of phenylalanine are a significant area of pharmaceutical research due to their wide range of biological activities. These synthetic modifications can lead to compounds with enhanced or novel therapeutic properties, including antimicrobial, antioxidant, antidiabetic, and anticancer effects. researchgate.netingentaconnect.comijsrst.com
Research has demonstrated that various phenylalanine derivatives exhibit notable biological actions. For instance, certain amide derivatives have shown good antioxidant and antimicrobial activities. researchgate.net L-phenylalanine ester surfactants have been investigated for their cytotoxic effects against cancer cell lines like HeLa and KB. ingentaconnect.com The introduction of L-phenylalanine into antimicrobial peptides has been shown to enhance selective antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net Furthermore, D-phenylalanine benzoxazole (B165842) derivatives have been identified as having potent antibacterial activity against Mycobacterium tuberculosis. nih.gov The synthesis of these derivatives is an active field of study, with various methods being developed to create these pharmaceutically relevant molecules. acs.orgnih.govbeilstein-journals.org
Table 1: Examples of Biological Activities of Phenylalanine Derivatives
| Derivative Class | Biological Activity | Target/Application | Reference |
|---|---|---|---|
| Amide Derivatives | Antimicrobial, Antioxidant | Bacteria, Fungi, Free radicals | researchgate.net |
| Ester Surfactants | Anticancer, Antidiabetic | HeLa & KB cell lines, α-glucosidase | ingentaconnect.com |
| Peptide Conjugates | Selective antibacterial | Gram-positive bacteria | nih.govresearchgate.net |
| Benzoxazoles | Antitubercular | Mycobacterium tuberculosis | nih.gov |
Applications in Derivatization for Advanced Analytical Techniques
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, this technique is employed to enhance the detectability and separation of analytes. For complex biological samples, derivatization can selectively label a class of metabolites, improving the sensitivity and resolution of analytical methods. nih.gov
Use in NMR Spectroscopy for Structural Analysis of Complex Molecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. However, its sensitivity can be a limiting factor, especially for low-concentration metabolites in complex biofluids. Chemical derivatization can overcome this limitation by introducing a specific NMR-active label, such as ¹³C, into the target molecules. nih.gov
This approach has been successfully used for the analysis of amino acids in biological samples. For example, the acetylation of amines with ¹³C-labeled acetic anhydride (B1165640) creates a high-sensitivity, quantitative label that enhances detection by ¹³C NMR. nih.gov This method produces highly resolved spectra, allowing for the clear identification of individual amino acids in a mixture. nih.gov While this general technique is established for amino acids, the specific use of Dimethyl 2-amino-3,5-dichloroterephthalate as a derivatizing agent for NMR analysis is not prominently documented in current literature. However, structurally related compounds, such as dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, have been studied in detail using solid-state NMR techniques to understand their conformational and electronic structures. nih.gov These studies utilize advanced 2D NMR experiments and quantum chemical calculations to correlate spectral data with molecular structure, demonstrating the utility of NMR in characterizing complex terephthalate (B1205515) derivatives. nih.gov
Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. This compound, and more commonly its parent acid, 2-aminoterephthalic acid, are important organic ligands in this field. The carboxylate groups can coordinate with metal ions, while the amino group can serve as a functional site, making these molecules versatile building blocks for complex structures. nih.govsciencenet.cn
A prominent application of these ligands is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with highly ordered structures, large surface areas, and tunable properties. nih.gov They are constructed from metal ions or clusters (nodes) linked together by organic ligands. Aminoterephthalates are widely used as linkers because their rigid structure provides stability and creates well-defined pore spaces. nih.gov
The synthesis of MOFs often involves reacting the organic linker, such as 2-aminoterephthalic acid, with a metal salt (e.g., salts of Zn, Co, Mg, Zr) in a suitable solvent, often under solvothermal conditions. rsc.orgekb.eg The resulting MOFs have found applications in gas storage, separation, catalysis, and drug delivery. nih.govekb.eg The amino group on the terephthalate linker is particularly valuable as it can be used for post-synthetic modification, allowing for the attachment of other functional molecules to the MOF structure. ekb.eg For example, the MOF known as UiO-66-NH₂, which is synthesized using 2-aminoterephthalic acid and zirconium tetrachloride, is a well-studied platform for such modifications. nih.gov While the direct use of the dimethyl ester is less common, it can serve as a precursor, which is hydrolyzed to the dicarboxylic acid during the MOF synthesis process.
Table 2: Examples of MOFs Synthesized with 2-Aminoterephthalate Ligands
| MOF Name | Metal Ion(s) | Ligand | Potential Application | Reference |
|---|---|---|---|---|
| Mg-ABDC | Magnesium (Mg) | 2-Aminoterephthalate | CO₂ Adsorption | rsc.org |
| Co-ABDC | Cobalt (Co) | 2-Aminoterephthalate | CO₂ Adsorption | rsc.org |
| UiO-66-NH₂ | Zirconium (Zr) | 2-Aminoterephthalate | Drug Delivery, Catalysis | nih.gov |
| IRMOF-3 | Zinc (Zn) | 2-Aminoterephthalate | Gas Separation, Catalysis | ekb.eg |
Mechanistic and Computational Investigations of Dimethyl 2 Amino 3,5 Dichloroterephthalate Chemistry
Elucidation of Reaction Mechanisms for Nucleophilic and Hydrolytic Pathways
The structure of Dimethyl 2-amino-3,5-dichloroterephthalate, featuring an aromatic ring substituted with both electron-withdrawing (two chloro groups, two methyl ester groups) and electron-donating (amino group) substituents, suggests a rich and complex reactivity profile.
Nucleophilic Pathways: The presence of strong electron-withdrawing groups (EWGs) and two halogen atoms (potential leaving groups) makes the benzene (B151609) ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a chlorine atom. This is generally the rate-determining step. The EWGs, particularly those positioned ortho and para to the leaving group, are crucial for stabilizing the negative charge of the intermediate formed. masterorganicchemistry.comyoutube.com
Formation of a Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and onto the electron-withdrawing substituents.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
In the case of this compound, the two ester groups and the second chlorine atom act as activating EWGs, stabilizing the Meisenheimer intermediate. The amino group, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, the cumulative effect of the three EWGs likely dominates, rendering the ring electrophilic enough to react. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, particularly with good leaving groups and less-stabilizing substituents. nih.gov
Hydrolytic Pathways: The ester functional groups of the molecule are susceptible to hydrolysis, a reaction that can be catalyzed by acid, base, or enzymes. researchgate.netnih.gov This process typically occurs sequentially.
First Hydrolysis: One of the methyl ester groups is hydrolyzed to a carboxylic acid, forming 2-amino-3,5-dichloro-4-(methoxycarbonyl)benzoic acid (a monomethyl terephthalate (B1205515) derivative).
Second Hydrolysis: The remaining methyl ester group is hydrolyzed to yield the final product, 2-amino-3,5-dichloroterephthalic acid.
Studies on the hydrolysis of dimethyl terephthalate (DMT) show that the first step to form the monomethyl ester is relatively fast and irreversible, while the second step is often slower and may be reversible. researchgate.netnih.gov The reaction can be carried out under neutral, acidic, or alkaline conditions, often requiring elevated temperatures and pressures to proceed efficiently. researchgate.netgoogle.comgoogle.com
Structure-Reactivity Relationship Studies through Theoretical Approaches
The reactivity of this compound is dictated by the interplay of its various functional groups. Theoretical and computational studies are invaluable for dissecting these relationships. ajpchem.org
The molecule's structure features a classic "push-pull" system. The amino group (NH₂) is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. Conversely, the two methyl ester (-COOCH₃) and two chloro (-Cl) groups are electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic ring through inductive and resonance effects.
This electronic configuration has several consequences for reactivity:
Electrophilic Substitution: The strong deactivating and meta-directing effects of the ester and chloro groups, combined with the activating but ortho, para-directing amino group, make electrophilic aromatic substitution complex and likely difficult to achieve selectively.
Acidity/Basicity: The amino group provides a basic site, while the ester groups can be hydrolyzed to acidic carboxylic acid groups. The electron-withdrawing substituents would be expected to decrease the pKa of the amino group's conjugate acid and the resulting carboxylic acid groups.
Computational methods like Density Functional Theory (DFT) can quantify these effects. By calculating parameters such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, researchers can predict the most likely sites for nucleophilic and electrophilic attack and assess the molecule's kinetic stability. ajpchem.orgresearchgate.net Hammett studies on related substituted systems have demonstrated a correlation between the electronic properties of substituents and reaction rates, providing a quantitative understanding of these structure-activity relationships. nih.gov
Advanced Computational Chemistry Methodologies
Molecular Modeling and Docking Studies for Predictive Analysis
While specific molecular docking studies involving this compound are not prominent in the literature, this methodology is a powerful tool for predicting its potential biological activity. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict its binding orientation, affinity, and interaction type. researchgate.net
The process involves:
Target Preparation: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, in this case, this compound.
Docking Simulation: Using a scoring algorithm to fit the ligand into the active site of the protein in various orientations and conformations.
Analysis: Evaluating the results based on scoring functions, which estimate the binding free energy. The pose with the lowest energy score is typically considered the most favorable. researchgate.net
For a molecule like this compound, docking could be used to screen for potential interactions with various enzymes or receptors. For example, studies on other dichlorophenyl-containing compounds have used docking to investigate their potential as anticancer agents by modeling their interaction with targets like DNA methyltransferase 1. mdpi.comresearchgate.net The results of such a study would predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This data is for illustrative purposes to demonstrate typical results from a docking study and does not represent actual experimental data for this compound.)
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound Analog A | Kinase XYZ | -8.5 | LYS 72, GLU 91, LEU 144 |
| Compound Analog B | Protease ABC | -7.9 | ASP 25, GLY 27, ILE 50 |
| This compound | Hypothetical Target | -8.2 (Predicted) | TYR 12, SER 99, PHE 150 |
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules at the atomic level. researchgate.net For this compound, DFT can be used to calculate a variety of molecular properties that serve as reactivity descriptors.
Key DFT-derived parameters include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to identify electrophilic and nucleophilic centers. researchgate.net
Studies on similar dichlorinated aromatic compounds have successfully used DFT to optimize molecular geometry and analyze these electronic properties to predict reactivity. researchgate.netresearchgate.net
Table 2: Representative Quantum Chemical Descriptors Calculated via DFT (Note: These values are representative examples based on similar compounds and are intended for illustrative purposes.)
| Parameter | Representative Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating capability |
| LUMO Energy | -2.1 eV | Good electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | High kinetic stability, low reactivity |
| Dipole Moment | 4.3 Debye | High polarity |
| Global Hardness (η) | 2.2 eV | Indicates a relatively stable molecule |
| Electrophilicity Index (ω) | 2.8 eV | Strong electrophilic character |
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, an MD simulation could reveal its conformational flexibility, its interactions with a solvent, or its dynamic behavior when bound to a biological target. tandfonline.com
An MD simulation involves:
System Setup: Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
Force Field Application: Defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system based on the positions of its atoms.
Simulation Run: Solving Newton's equations of motion for the system over a series of short time steps (femtoseconds), generating a trajectory of atomic positions and velocities.
Trajectory Analysis: Analyzing the trajectory to understand dynamic properties, such as conformational changes, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess stability. mdpi.com
MD simulations are particularly useful for refining the results of molecular docking. While docking provides a static picture of the best binding pose, MD can show how the ligand-protein complex behaves over time, confirming the stability of the predicted interactions. tandfonline.commdpi.com For instance, a simulation could show whether the ester groups of this compound remain locked in a specific orientation within a binding pocket or if they exhibit significant rotational freedom.
Analytical Methodologies for Characterization in Academic Research
Spectroscopic Characterization of Dimethyl 2-amino-3,5-dichloroterephthalate and its Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By interacting with the molecule at different energy levels, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern on the benzene (B151609) ring, there is a single aromatic proton. The amino group (-NH₂) will present as a broad singlet, and the two methoxy (B1213986) groups (-OCH₃) of the esters, being chemically equivalent, will also likely appear as a single sharp singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons of the ester groups, the six carbons of the aromatic ring (with those bearing substituents showing characteristic shifts), and the two methyl carbons of the ester groups. The chemical shifts are influenced by the presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the aromatic ring.
Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.5 | Singlet | Aromatic C-H |
| ¹H | ~5.0-6.0 | Broad Singlet | -NH₂ |
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ¹³C | ~165-170 | Singlet | C=O (Ester) |
| ¹³C | ~110-150 | Singlet | Aromatic Carbons |
Note: Expected values are estimations based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and can provide insights into the structure of a compound through fragmentation patterns. For this compound (C₁₀H₉Cl₂NO₄), the molecular weight is approximately 279.09 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected around m/z 279. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms. Electrospray Ionization (ESI-MS) would likely show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 280.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-O, C-Cl, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Amino group |
| 3000-3100 | C-H stretch | Aromatic ring |
| 2850-2960 | C-H stretch | Methyl group |
| ~1720-1740 | C=O stretch | Ester |
| ~1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Ester |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture, thereby assessing the purity of a sample and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a compound and can be adapted for quantitative analysis. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would have a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), and the peak area would be proportional to its concentration, allowing for purity determination.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical synthesis. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. rsc.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase). The separated spots are visualized, often using UV light. rsc.org The product, starting materials, and any intermediates or byproducts will have different retention factors (Rf values), allowing for a qualitative assessment of the reaction's progress.
Gas Chromatography (GC) for Purity Determination
Gas Chromatography (GC) is a powerful analytical technique utilized to assess the purity of volatile and thermally stable compounds such as this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of academic research, GC, often coupled with a mass spectrometer (GC-MS), provides both qualitative and quantitative information about the sample's composition.
The purity determination of terephthalate (B1205515) derivatives by GC often involves a derivatization step to increase the volatility of the analytes. nih.gov For compounds containing polar functional groups, such as the amino group in this compound, derivatization is crucial for obtaining sharp chromatographic peaks and reproducible results. sigmaaldrich.com Silylation reagents, for instance, are commonly used to replace active hydrogens on amino and carboxyl groups with less polar silyl (B83357) groups. sigmaaldrich.com
In a typical GC analysis for purity, a sample of this compound would be dissolved in a suitable solvent and injected into the GC system. The instrument's oven temperature is programmed to increase gradually, allowing for the separation of the target compound from any impurities. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification. The area under the chromatographic peak is proportional to the amount of the compound present, allowing for the calculation of its purity.
Detailed Research Findings:
The following interactive data table illustrates typical parameters for a GC-MS method that could be adapted for the purity determination of this compound, based on methods for related compounds. redalyc.orgmdpi.com
| Parameter | Value |
| GC System | Agilent 7890B or similar |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
The resulting chromatogram would show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The mass spectrum of the main peak would provide fragmentation patterns confirming the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
Detailed Research Findings:
While the specific crystal structure of this compound is not publicly documented, the crystal structures of related terephthalate derivatives have been extensively studied. For example, the crystal structure of polyethylene (B3416737) terephthalate reveals a triclinic unit cell. royalsocietypublishing.org The analysis of various amino acid conjugates of terephthalic acid has also provided detailed insights into their hydrogen bonding networks and crystal packing. scispace.com
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. The resulting crystallographic data would provide definitive proof of its molecular structure, including the relative positions of the amino, chloro, and methyl ester groups on the benzene ring.
The following interactive data table presents a hypothetical set of crystallographic parameters for this compound, based on data from similar small organic molecules. researchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 9.5 |
| b (Å) | ~ 15.5 |
| c (Å) | ~ 11.0 |
| β (°) | ~ 100 |
| Volume (ų) | ~ 1600 |
| Z (molecules/unit cell) | 4 |
The solved crystal structure would reveal intramolecular and intermolecular interactions, such as hydrogen bonding involving the amino group and potential halogen bonding involving the chlorine atoms. These interactions play a crucial role in determining the packing of the molecules in the solid state and influence the material's physical properties.
Future Research Directions and Perspectives on Dimethyl 2 Amino 3,5 Dichloroterephthalate
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of Dimethyl 2-amino-3,5-dichloroterephthalate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. Traditional multi-step syntheses of functionalized aromatics often rely on hazardous solvents and stoichiometric reagents. Future research is expected to focus on developing more sustainable pathways.
Key areas of exploration include:
Alternative Solvent Systems: Conventional chlorination and amination reactions often utilize chlorinated solvents like dichloromethane or polar aprotic solvents such as N,N-dimethylformamide (DMF). Research is moving towards identifying safer, bio-based, or recyclable alternatives that maintain high reactivity and selectivity.
Catalytic Processes: The development of novel catalysts for the selective chlorination and amination of the terephthalate (B1205515) backbone is a critical research direction. This includes exploring transition metal-free catalysis for amination and developing robust catalysts for regioselective chlorination, which would minimize the formation of unwanted isomers and reduce waste. Catalytic hydrogenation of a corresponding nitro-substituted precursor is another established green method that could be optimized for this specific molecule.
Process Intensification: "One-pot" synthesis strategies, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in reducing solvent use, energy consumption, and waste generation. Designing a one-pot process starting from a simpler terephthalate derivative would be a significant advancement.
Bio-based Feedstocks: A long-term goal is to source the core terephthalic acid structure from renewable resources. Research into the conversion of biomass-derived platform chemicals into aromatic compounds is an active field that could eventually provide a sustainable starting point for the synthesis of this and other functionalized terephthalates.
Development of Novel Materials with Enhanced Performance Characteristics
The unique combination of functional groups on this compound—an amine, two chlorine atoms, and two methyl esters—makes it an exceptionally promising monomer for the creation of new materials with tailored properties.
Future research is anticipated in the following areas:
High-Performance Polymers: The aromatic diamine functionality allows this compound to act as a monomer in the synthesis of advanced polymers such as polyamides, polyimides, or polybenzoxazoles. The presence of chlorine atoms on the aromatic ring is expected to impart desirable characteristics to the resulting polymers, including:
Enhanced thermal stability and higher glass transition temperatures.
Inherent flame retardancy.
Improved mechanical strength and rigidity.
Low dielectric constants, making them suitable for electronics applications.
Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of this compound (2-amino-3,5-dichloroterephthalic acid) can serve as a functionalized organic linker for the synthesis of novel MOFs. The amino group can be used for post-synthetic modification, while the chlorine atoms can tune the electronic properties and pore environment of the framework. These MOFs could find applications in gas storage, selective separations, and catalysis.
Functional Polymer Additives: The compound could be incorporated into existing polymer matrices, such as polyethylene (B3416737) terephthalate (PET), to modify their properties. Its structure could enhance thermal stability or act as a reactive compatibilizer in polymer blends.
Below is a table summarizing potential polymer types and their expected property enhancements from using this compound as a monomer.
| Polymer Class | Potential Monomer Functionality | Expected Performance Enhancement |
| Polyamides | Aromatic Diamine | High thermal stability, flame retardancy, chemical resistance |
| Polyimides | Aromatic Diamine | Superior thermal and oxidative stability, high strength, low dielectric constant |
| Epoxy Resins | Curing Agent (Amine) | Increased glass transition temperature, improved mechanical performance |
| Metal-Organic Frameworks | Linker (as dicarboxylic acid) | Tunable pore chemistry, sites for post-synthetic modification, enhanced selectivity |
Advanced Mechanistic Insights via In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is crucial for process optimization and quality control. The use of in situ spectroscopic techniques, which monitor reactions in real-time, is a key future research direction.
Prospective studies will likely involve:
In Situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products during the synthesis of the monomer. acs.orgthermofisher.comrsc.orgproquest.com For example, they can monitor the progress of electrophilic aromatic substitution reactions, providing valuable kinetic data. researchgate.net During polymerization, in situ FTIR can follow the disappearance of monomer-specific functional groups and the appearance of new polymer backbone linkages, allowing for real-time analysis of polymerization kinetics. thermofisher.comrsc.orgproquest.com
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, applied in situ, can provide detailed structural information about species in the reaction mixture without the need for sampling. acs.orgresearchgate.netresearchgate.netacs.org This is particularly powerful for identifying transient intermediates in complex reaction pathways and for quantifying monomer conversion during polymerization in real-time. acs.orgresearchgate.netnih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used in conjunction with experimental data to model reaction pathways. nih.gov This can elucidate the transition states of electrophilic substitution steps, predict regioselectivity, and explain the influence of the various substituents on the molecule's reactivity.
Expansion into Emerging Fields of Chemical Science and Technology
The unique electronic and structural features of this compound position it as a candidate for exploration in several emerging fields beyond traditional polymer science.
Future perspectives include:
Organic Electronics: Highly substituted and functionalized aromatic compounds are foundational to the field of organic electronics. The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups can create unique photophysical properties. The potential for halogen bonding due to the chlorine atoms could be exploited to control the solid-state packing of derived materials, which is critical for tuning their electronic and luminescent properties. acs.orgrsc.org
Porous Materials: As a precursor to linkers for MOFs and other porous polymers, this compound could contribute to the development of next-generation materials for carbon capture, hydrogen storage, and water purification. acs.org
Agrochemicals and Pharmaceuticals: While many halogenated aromatic compounds are used as pesticides and herbicides, there is also a drive for new, more effective, and environmentally benign active ingredients. nih.gov The substitution pattern of this molecule could serve as a novel scaffold for the synthesis of new biologically active compounds. Furthermore, terephthalate-based polymers like PET are already widely used in packaging for agrochemicals. mdpi.com
Supramolecular Chemistry: The directional nature of the functional groups on the molecule, particularly the potential for hydrogen bonding from the amine and halogen bonding from the chlorine atoms, makes it an interesting building block for designing complex, self-assembled supramolecular structures. rsc.org
Q & A
Q. What analytical techniques are recommended for characterizing Dimethyl 2-amino-3,5-dichloroterephthalate?
Methodological Answer: To ensure structural and purity validation, use a combination of:
- High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) to confirm functional groups and molecular connectivity.
- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic vibrational modes (e.g., ester, amino, and chloro groups).
Cross-referencing these techniques minimizes misinterpretation of spectral data. For example, NMR can resolve ambiguities in FTIR assignments .
Q. How can this compound be synthesized with high purity?
Methodological Answer: A common approach involves:
Esterification of 2-amino-3,5-dichloroterephthalic acid using methanol in the presence of a catalytic acid (e.g., H₂SO₄).
Purification via recrystallization from a polar aprotic solvent (e.g., dimethylformamide) to remove unreacted starting materials.
Vacuum drying to eliminate residual solvents.
Automated reactors with temperature and pressure control improve yield consistency, as demonstrated in large-scale syntheses of structurally similar esters .
Advanced Research Questions
Q. How can thermal decomposition kinetics be analyzed using differential scanning calorimetry (DSC) and computational modeling?
Methodological Answer:
- Experimental Setup: Perform DSC at multiple heating rates (e.g., 2–20°C/min) to observe thermal events. For this compound analogs, initial decomposition temperatures range between 345–402°C, with activation energies (E) of 120–140 kJ/mol .
- Kinetic Analysis: Apply the Friedman method to non-isothermal data for E calculation. Use software like AKTS to simulate time-to-maximum rate (TMRad) and self-accelerating decomposition temperature (SADT). For example, SADT ≈ 221°C was reported for related chlorinated aromatic amides .
- Validation: Compare experimental and simulated thermograms to refine kinetic models.
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or overlapping signals. Mitigation strategies include:
- Multi-Technique Cross-Validation: Combine X-ray crystallography (for unambiguous bond-length/angle determination) with NMR and FTIR. For example, crystallographic data for bis(2-amino-3,5-dichloropyridinium) complexes resolved ambiguities in NMR assignments .
- Solvent Screening: Test solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.
- Computational Chemistry: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
Q. What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict solubility parameters and diffusion coefficients in solvents.
- Quantum Mechanical Calculations (DFT): Estimate electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward nucleophiles or electrophiles.
- Quantitative Structure-Property Relationship (QSPR) Models: Correlate structural descriptors (e.g., Cl substituent positions) with properties like logP or melting point.
For chlorinated analogs, DFT studies revealed that electron-withdrawing groups (e.g., -Cl) stabilize the aromatic ring, reducing susceptibility to electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
